N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-13-5-3-12(4-6-13)10-21-18(24)19(25)22-11-14-7-8-16(27-14)17(23)15-2-1-9-26-15/h1-9H,10-11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIDOZZWJJYNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Analogous Oxalamide Derivatives
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and related derivatives:
Key Observations:
- Heterocyclic Diversity : The target compound incorporates thiophene and furan rings, which may enhance π-π stacking interactions in biological targets compared to thiazole-based analogs (e.g., Compound 8) .
- Halogen Effects : The 4-fluorobenzyl group in the target compound likely improves metabolic stability and lipophilicity relative to chlorine-substituted derivatives (e.g., Compound 8) .
- Functional Group Variations : Hydroxyethyl or methoxyphenethyl substituents in analogs influence solubility and target engagement. For example, S336’s pyridin-2-ylethyl group contributes to its flavor-enhancing properties .
Q & A
Q. What are the recommended synthetic routes for N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. A common approach includes:
Amide Coupling : React 4-fluorobenzylamine with oxalyl chloride to form the N1-(4-fluorobenzyl)oxalamide intermediate.
Thiophene-Furan Conjugation : Introduce the furan-2-carbonyl group to the thiophene ring via Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ catalyst, DCM solvent) .
Final Coupling : Use TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and TEA (triethylamine) in DCM to couple the thiophene-furan intermediate with the oxalamide moiety .
Purification often involves silica gel chromatography or recrystallization to achieve >95% purity.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆, 400 MHz) confirm structural features, such as the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm) and thiophene-furan carbonyl signals (δ 160–170 ppm) .
- LC-MS/HRMS : To verify molecular weight (e.g., APCI+ mode, observed m/z 479.12 for analogous compounds) .
- HPLC : Assess purity (>95% using C18 columns, UV detection at 254 nm) .
- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Q. How does the compound’s reactivity influence its stability in experimental settings?
- Methodological Answer : The hydroxyethyl and fluorobenzyl groups may undergo oxidation or hydrolysis. Key considerations:
- Oxidation : Protect from strong oxidizers (e.g., H₂O₂) by storing under inert gas (N₂/Ar) .
- Hydrolysis : Avoid aqueous acidic/basic conditions; use anhydrous solvents (e.g., DMF, DCM) during synthesis .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene-furan system .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity .
- Thiophene-Furan Modifications : Test analogs with thiophen-3-yl instead of thiophen-2-yl to assess steric effects on target interactions .
- Oxalamide Linker : Replace oxalamide with malonamide to evaluate hydrogen-bonding capacity .
- Biological Assays : Use enzyme inhibition assays (e.g., HIV protease) or cell-based models (e.g., antiviral activity) to correlate structural changes with efficacy .
Q. What computational strategies predict binding modes and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV CD4-binding sites. Key residues (e.g., Asp368, Trp427) may form hydrogen bonds with the oxalamide moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293T for antiviral assays) and compound batches (≥95% purity) .
- Metabolic Stability Tests : Use liver microsomes (human/rat) to identify metabolite interference in conflicting datasets .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC at 0, 6, 12, 24 h .
- Plasma Stability : Incubate with human plasma (37°C, 1–4 h), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and storage recommendations .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings to improve thiophene-furan conjugation efficiency .
- Flow Chemistry : Implement continuous flow systems for amide coupling steps to enhance reaction control and reduce side products .
- Cryogenic Purification : Use liquid N₂ quenching to isolate intermediates and minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
